Fmoc-achpa
CAS No.: 130597-31-8
VCID: VC21540933
Molecular Formula: C26H31NO5
Molecular Weight: 437,51 g/mole
* For research use only. Not for human or veterinary use.

Description |
Fmoc-ACHPA, formally known as (3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-cyclohexyl-3-hydroxypentanoic acid, is a specialized chemical compound widely used in peptide synthesis and pharmaceutical research. It belongs to the class of β-hydroxy-γ-amino acids and is recognized for its stereospecific structure and functional group versatility. Key Identifiers
Structural FeaturesFmoc-ACHPA is characterized by:
Role in Peptide SynthesisFmoc-ACHPA is primarily employed as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective reactions during peptide elongation. Pharmaceutical RelevanceThis compound is a derivative of statine analogs, which are often incorporated into peptides to inhibit proteolytic enzymes such as aspartic proteases. The cyclohexyl substitution enhances hydrophobic interactions, improving binding affinity in enzyme-inhibitor complexes. Stereochemistry and Functional GroupsThe stereochemistry of Fmoc-ACHPA plays a critical role in its biological activity:
Comparison with Related CompoundsFmoc-ACHPA shares structural similarities with other β-hydroxy-γ-amino acids but differs in substituents at the 5-position:
Safety and HandlingWhile detailed safety data for Fmoc-ACHPA is limited, general guidelines for handling organic compounds apply:
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CAS No. | 130597-31-8 | |||||||||
Product Name | Fmoc-achpa | |||||||||
Molecular Formula | C26H31NO5 | |||||||||
Molecular Weight | 437,51 g/mole | |||||||||
IUPAC Name | (3S,4S)-5-cyclohexyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid | |||||||||
Standard InChI | InChI=1S/C26H31NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-24,28H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1 | |||||||||
Standard InChIKey | NTQQMWZNOTYXHU-ZEQRLZLVSA-N | |||||||||
Isomeric SMILES | C1CCC(CC1)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |||||||||
SMILES | C1CCC(CC1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |||||||||
Canonical SMILES | C1CCC(CC1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |||||||||
Synonyms | FMOC-ACHPA;130597-31-8;Fmoc-(3S,4S)ACHPA-OH;Fmoc-ACHPA-OH;AmbotzFAA1628;SCHEMBL7828571;C26H31NO5;CTK8F0637;(3S,4S)-4-(9-FLUORENYLMETHYLOXYCARBONYL)AMINO-5-CYCLOHEXYL-3-HYDROXY-PENTANOICACID;MolPort-003-725-463;ZINC2530813;AKOS025401764;AM010560;RT-012775;Z5631;(3S,4S)-5-CYCLOHEXYL-4-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-HYDROXYPENTANOICACID | |||||||||
PubChem Compound | 17040161 | |||||||||
Last Modified | Aug 15 2023 |
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